![molecular formula C14H17NO6 B14282109 2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid CAS No. 162461-43-0](/img/structure/B14282109.png)
2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid is a complex organic compound that belongs to the class of carboxylic acids This compound features a benzoic acid core with a hydroperoxy-oxohexylcarbamoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid typically involves multi-step organic reactions
Starting Material: Benzoic acid is often used as the starting material.
Carbamoylation: The benzoic acid is reacted with a suitable carbamoylating agent to introduce the carbamoyl group.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the hydroperoxy and oxo groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different products.
Reduction: The oxo group can be reduced under suitable conditions.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Oxidation Products: Further oxidized derivatives of the hydroperoxy group.
Reduction Products: Alcohols or other reduced forms of the oxo group.
Substitution Products: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy and oxo groups play a crucial role in its reactivity and biological activity. The compound may exert its effects through pathways involving oxidative stress and modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid:
Benzoic acid: The simplest form of benzoic acid without any substituents.
2-Carbamoylbenzoic acid: Contains a carbamoyl group but lacks the hydroperoxy and oxo groups.
Uniqueness
2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid is unique due to the presence of the hydroperoxy-oxohexylcarbamoyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
162461-43-0 |
|---|---|
Molecular Formula |
C14H17NO6 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-[(6-hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H17NO6/c16-12(21-20)8-2-1-5-9-15-13(17)10-6-3-4-7-11(10)14(18)19/h3-4,6-7,20H,1-2,5,8-9H2,(H,15,17)(H,18,19) |
InChI Key |
PJUMAGFCVDWWPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)OO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)
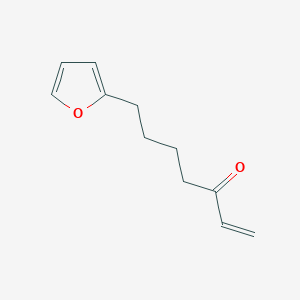


![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
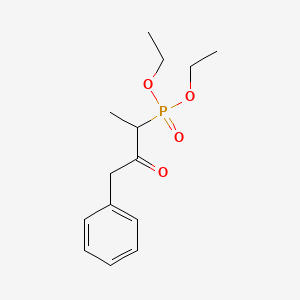
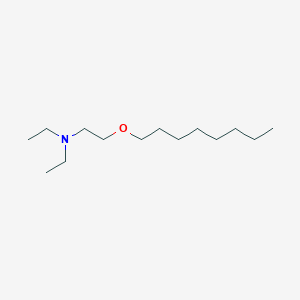
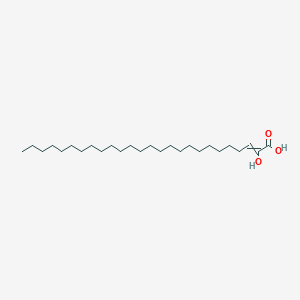
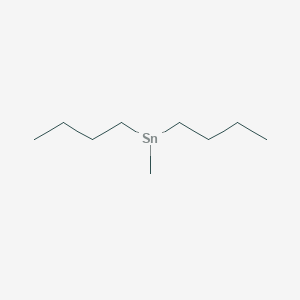
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)
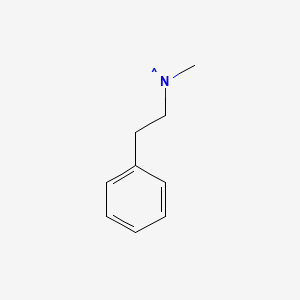
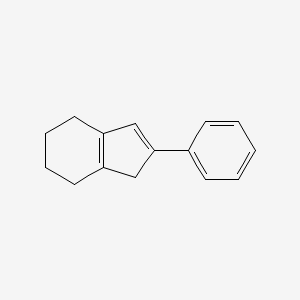
![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)
